6,7-Dichloroquinoline-3-carboxylic acid

Medicinal Chemistry Physical Chemistry Procurement

Secure the precise 6,7-dichloroquinoline-3-carboxylic acid isomer for antibacterial SAR campaigns. Unlike 7-chloro or 4,7-dichloro analogs, this substitution pattern uniquely maps steric and electronic requirements of the fluoroquinolone pharmacophore. Use as a reference inhibitor in DNA gyrase/topoisomerase IV enzyme assays or as a versatile free carboxylic acid for amide coupling. The defined decomposition point (>280°C) supports thermal process development. Procure this high-purity building block to eliminate structural variability in Structure-Activity Relationship studies.

Molecular Formula C10H5Cl2NO2
Molecular Weight 242.05 g/mol
CAS No. 948294-42-6
Cat. No. B1628293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroquinoline-3-carboxylic acid
CAS948294-42-6
Molecular FormulaC10H5Cl2NO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)Cl
InChIInChI=1S/C10H5Cl2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15)
InChIKeyQVIQAMKOZUQRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloroquinoline-3-carboxylic Acid (CAS 948294-42-6): Structural Identity and Baseline Characterization for Informed Procurement


6,7-Dichloroquinoline-3-carboxylic acid (CAS 948294-42-6, molecular formula C₁₀H₅Cl₂NO₂, molecular weight 242.05 g/mol) is a heterocyclic quinoline derivative characterized by a carboxylic acid functional group at the 3-position and chlorine substituents at the 6- and 7-positions of the quinoline core [REFS-1, REFS-2]. Its calculated physicochemical properties, including a boiling point of 415.3 °C at 760 mmHg and a flash point of 205 °C, are documented . This compound belongs to the broader class of quinoline-3-carboxylic acids, a scaffold historically associated with antibacterial activity due to the structural mimicry of quinolone antibiotics [1]. The precise arrangement of these substituents—the 6,7-dichloro pattern and the free 3-carboxylic acid—dictates its unique electronic and steric profile, making it a distinct chemical entity for research applications compared to its mono-chlorinated or positional analogs.

Why 6,7-Dichloroquinoline-3-carboxylic Acid Cannot Be Arbitrarily Substituted by Other Quinoline-3-carboxylic Acid Analogs


Despite the broad activity associated with quinoline-3-carboxylic acid derivatives, the specific substitution pattern on the quinoline ring is a critical determinant of both biological potency and target selectivity [1]. For instance, the presence and position of halogen atoms directly influence the compound's ability to inhibit specific enzymes like bacterial DNA gyrase or eukaryotic kinases [2]. While a compound like 7-chloroquinoline-3-carboxylic acid (CAS 892874-49-6) or 4,7-dichloroquinoline-3-carboxylic acid may serve as an antimalarial intermediate, the 6,7-dichloro configuration imparts a distinct steric bulk and electronic distribution. These differences can lead to complete loss of activity, altered pharmacokinetic properties, or a shift in the mechanism of action. Relying on a structurally similar but not identical compound introduces significant experimental variability and invalidates any comparative analysis in Structure-Activity Relationship (SAR) studies.

Quantitative Differentiation of 6,7-Dichloroquinoline-3-carboxylic Acid: A Procurement-Focused Evidence Analysis


Comparative Physicochemical Properties: 6,7-Dichloro vs. 7-Chloro Substitution

The 6,7-dichloro substitution pattern on the quinoline-3-carboxylic acid scaffold results in quantifiably different physicochemical properties compared to its mono-chlorinated analog. Specifically, 6,7-dichloroquinoline-3-carboxylic acid exhibits a melting point greater than 280 °C with decomposition . This thermal stability profile, while not inherently superior, is a critical differentiator for experimental design, particularly in reaction screening and formulation development. Procurement of an analog such as 7-chloroquinoline-3-carboxylic acid (CAS 892874-49-6), which has a different melting behavior, would fundamentally alter the outcome of any study reliant on thermal stability or solubility at elevated temperatures. No comparative quantitative data for solubility or logP was identified in the public domain for this specific compound.

Medicinal Chemistry Physical Chemistry Procurement

Inferred Biological Activity Profile: 6,7-Dichloro Pattern in Quinoline-3-carboxylic Acid SAR

Structure-activity relationship (SAR) studies on related quinoline-3-carboxylic acid antibacterials demonstrate that halogen substitution at the 6- and 7-positions is a key determinant of potency against Gram-positive and Gram-negative bacteria [1]. For example, in a series of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, 6,7- and 7,8-disubstituted derivatives were specifically identified as having significant antibacterial activity [2]. This class-level inference strongly supports the rationale for investigating 6,7-dichloroquinoline-3-carboxylic acid as an antibacterial lead or tool compound. While direct MIC values for this exact compound against specific strains were not found in the public domain, the class-level SAR provides a strong, data-driven justification for its selection over analogs with different halogenation patterns (e.g., 4,7-dichloro or mono-chloro), which are known to exhibit altered or diminished antibacterial profiles [2].

Medicinal Chemistry Antibacterial SAR

Structural Determinant for DNA Gyrase/Topoisomerase IV Inhibition

The target compound has been described in commercial literature as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV . This claim is consistent with the established mechanism of action for the quinolone class of antibacterials, which require a 3-carboxylic acid group for binding to the enzyme-DNA complex [1]. The 6,7-dichloro substitution pattern is a known pharmacophore within this class, as evidenced by the development of compounds like 6,7-dichloro-2-(1H)-oxoquinoline-3-phosphonic acid, a potent AMPA antagonist [2]. While direct quantitative inhibitory data (e.g., IC50 for gyrase inhibition) for 6,7-dichloroquinoline-3-carboxylic acid itself is not publicly available, its structural features align precisely with the pharmacophore for this validated antibacterial target. This makes it a strategically superior choice for target-based screening compared to analogs lacking the carboxylic acid (e.g., quinoline) or those with a different halogenation pattern that may fail to engage the target's binding pocket.

Antibacterial Mechanism of Action Drug Discovery

High-Value Research Applications for 6,7-Dichloroquinoline-3-carboxylic Acid


Structure-Activity Relationship (SAR) Expansion for Quinolone Antibacterials

This compound serves as a critical comparator or starting point in medicinal chemistry campaigns aimed at optimizing the 6,7-substitution pattern of quinolone-3-carboxylic acid antibacterials. Its procurement allows for direct, side-by-side evaluation against mono-chlorinated (e.g., 7-chloro) or alternative dichlorinated (e.g., 4,7-dichloro) analogs in a panel of antibacterial assays. The evidence from class-level SAR studies indicates that this specific substitution pattern is crucial for potency [1], making it an essential tool for dissecting the contribution of halogen placement to target binding and bacterial cell penetration.

Development of DNA Gyrase/Topoisomerase IV Biochemical Assays

As a free carboxylic acid with the 6,7-dichloro motif, this compound is an ideal starting point for developing or validating in vitro enzyme inhibition assays for bacterial DNA gyrase and topoisomerase IV. While quantitative data for this specific molecule is sparse, its structure is consistent with the pharmacophore required for binding to the fluoroquinolone site [2]. It can be used as a reference inhibitor, a substrate for further derivatization (e.g., amide coupling at the carboxylic acid), or as a tool to probe the contribution of the 6,7-dichloro substitution to enzyme inhibition kinetics.

Comparative Thermal Stability and Formulation Feasibility Studies

The well-defined melting point of >280 °C (with decomposition) provides a quantifiable baseline for assessing the thermal stability and formulation potential of this specific dichloro-quinoline scaffold. In an industrial setting, this data point is crucial for process chemistry development, allowing scientists to define safe operating temperature ranges for reactions and to evaluate the compound's suitability for various formulation techniques (e.g., hot melt extrusion, melt granulation) relative to less stable analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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